

6-(4-Fluorophenyl)pyrimidine-2,4-diamine CAS number and molecular weight

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Compound of Interest

Compound Name: 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Cat. No.: B060706

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An In-Depth Technical Guide to 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-(4-Fluorophenyl)pyrimidine-2,4-diamine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor. Experimental protocols and potential signaling pathways are discussed to facilitate further research and development of this compound and its derivatives.

Chemical and Physical Properties

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a substituted diaminopyrimidine with a fluorophenyl group at the 6-position. This substitution is critical for its biological activity. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	175137-25-4	[1]
Molecular Formula	C ₁₀ H ₉ FN ₄	[1]
Molecular Weight	204.21 g/mol	[1]
Appearance	Brown powder	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Experimental Protocols

The synthesis of 6-aryl-2,4-diaminopyrimidines is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers a versatile and efficient route to a wide range of derivatives.

General Suzuki Coupling Protocol for the Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

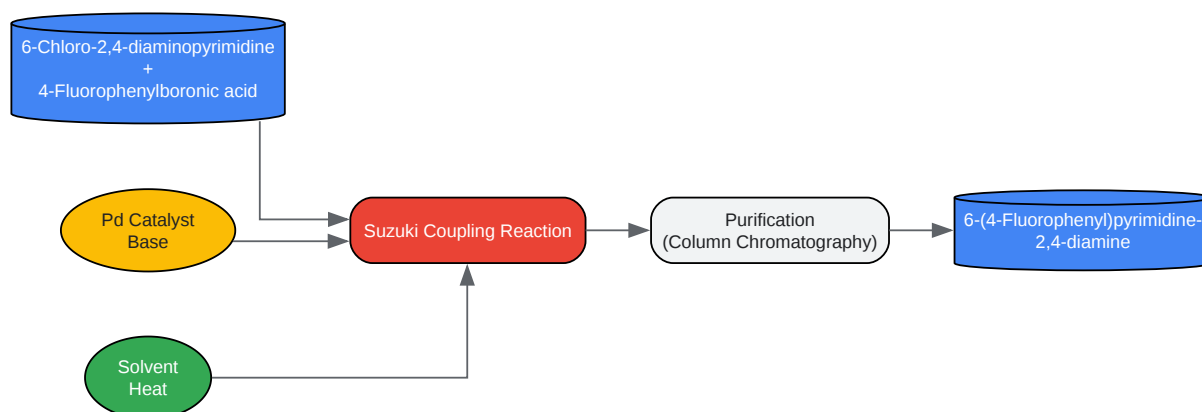
This protocol is based on established methods for the synthesis of 6-aryl-2,4-diaminopyrimidines.

Materials:

- 6-Chloro-2,4-diaminopyrimidine
- 4-Fluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₂CO₃)
- Solvent (e.g., 1,4-Dioxane/water mixture, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add 6-chloro-2,4-diaminopyrimidine (1 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
- Add the palladium catalyst (0.05-0.1 equivalents).
- Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
- Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **6-(4-Fluorophenyl)pyrimidine-2,4-diamine**.



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Synthetic workflow for **6-(4-Fluorophenyl)pyrimidine-2,4-diamine**.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase Inhibitory Activity

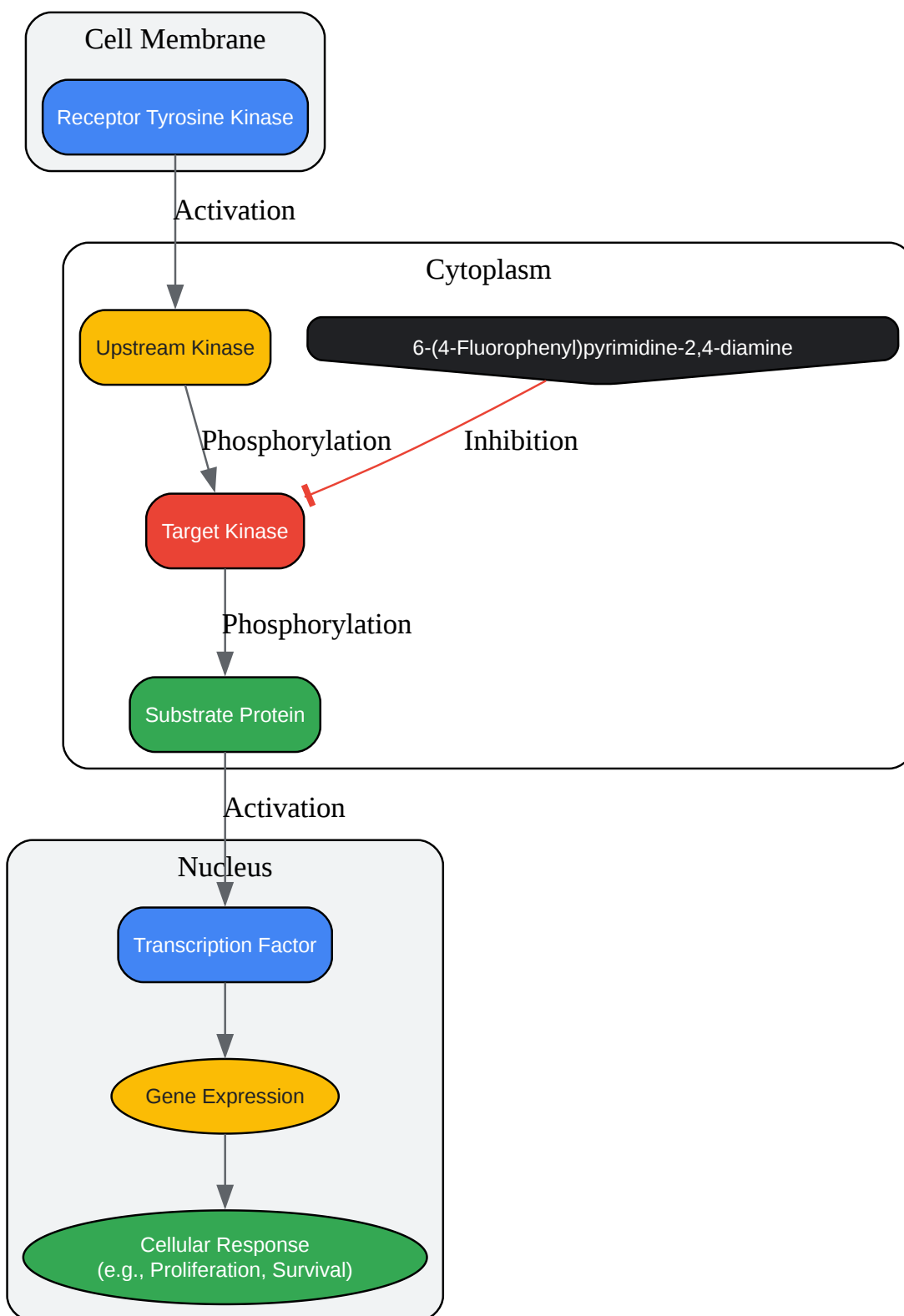
Several studies have demonstrated that the 2,4-diaminopyrimidine scaffold is a privileged structure for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Classes of kinases known to be inhibited by 2,4-diaminopyrimidine derivatives include:

- p21-activated kinase 4 (PAK4)
- Sky kinase
- MAP kinase-activated protein kinase 2 (MK2)
- Cyclin-dependent kinase 7 (CDK7)

The presence of the 4-fluorophenyl group at the 6-position of the pyrimidine ring is anticipated to influence the potency and selectivity of the compound against specific kinases.

Potential Signaling Pathway: Inhibition of a Generic Kinase Pathway

Given the evidence for 2,4-diaminopyrimidine derivatives as kinase inhibitors, a likely mechanism of action for **6-(4-Fluorophenyl)pyrimidine-2,4-diamine** involves the inhibition of a critical signaling pathway. The following diagram illustrates a generalized kinase signaling cascade that could be targeted by this compound.



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Generalized kinase inhibition signaling pathway.

Induction of Apoptosis

A related diaminopyrimidine compound, pyrimethamine, has been shown to induce apoptosis in human T lymphocytes through the intrinsic pathway. This process involves the activation of caspases and mitochondrial depolarization. It is plausible that **6-(4-Fluorophenyl)pyrimidine-2,4-diamine** may also exert its anticancer effects through the induction of apoptosis in a similar manner.

Conclusion

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a compound with significant potential for drug development, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests that it likely functions by targeting key signaling pathways that are dysregulated in cancer. The synthetic route via Suzuki coupling is well-established and allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Further investigation into its specific kinase targets and its effects on cellular signaling pathways will be crucial for realizing its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this promising molecule.

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References

- 1. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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